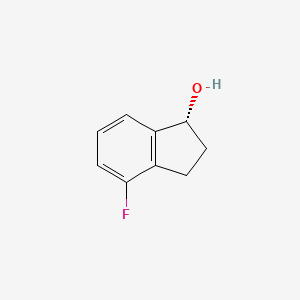

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol

CAS No.: 1270292-77-7

Cat. No.: VC8408250

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1270292-77-7 |

|---|---|

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.16 g/mol |

| IUPAC Name | (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol |

| Standard InChI | InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1 |

| Standard InChI Key | ORUNCRYHQOWNDO-SECBINFHSA-N |

| Isomeric SMILES | C1CC2=C([C@@H]1O)C=CC=C2F |

| SMILES | C1CC2=C(C1O)C=CC=C2F |

| Canonical SMILES | C1CC2=C(C1O)C=CC=C2F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a bicyclic indenol system with a hydroxyl group at the 1-position and a fluorine atom at the 4-position. Key structural features include:

-

Bicyclic Framework: A fused benzene and cyclopentane ring system, creating a rigid, planar structure.

-

Chiral Center: The 1-position carbon bearing the hydroxyl group serves as the stereogenic center, conferring (R)-configuration .

-

Fluorine Substituent: Positioned para to the hydroxyl group on the aromatic ring, fluorine’s electronegativity polarizes the aromatic system, influencing electronic properties.

The SMILES notation explicitly denotes the stereochemistry and substituent positions .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 152.16 g/mol | |

| IUPAC Name | (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol | |

| InChIKey | ORUNCRYHQOWNDO-SECBINFHSA-N |

Stereochemical Considerations

The (R)-configuration at the 1-position is critical for the compound’s biological and chemical behavior. Enzymatic resolution methods exploit the differential reactivity of enantiomers; for example, Burkholderia cepacia lipase selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This results in a high enantiomeric excess (ee) of the desired (R)-form, which is essential for applications requiring stereochemical purity.

Synthesis and Resolution

Enzymatic Acylation Method

The synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol often begins with a racemic mixture, which is resolved using biocatalytic methods. Burkholderia cepacia lipase (BCL) catalyzes the acylation of the (R)-enantiomer in the presence of an acyl donor (e.g., vinyl acetate). The reaction proceeds under mild conditions (25–30°C, organic solvent), yielding the acylated (R)-enantiomer and unreacted (S)-enantiomer. Subsequent hydrolysis or separation yields both enantiomers with >98% ee.

Key Reaction Parameters:

-

Enzyme: Burkholderia cepacia lipase (immobilized).

-

Acyl Donor: Vinyl acetate.

-

Solvent: Tert-butyl methyl ether (TBME).

-

Temperature: 25–30°C.

Industrial Production Considerations

Scale-up of the enzymatic process requires optimization of substrate loading, enzyme recycling, and solvent recovery. Industrial protocols may employ continuous-flow reactors to enhance efficiency and reduce costs. Purification techniques such as column chromatography or recrystallization ensure high purity (>99%) for pharmaceutical applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

and NMR spectra provide definitive evidence of the compound’s structure. Key signals include:

Table 2: NMR Data (δ, ppm)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Coupling Constants (J, Hz) | Source |

|---|---|---|---|---|

| H-1 (hydroxyl-bearing) | 5.20 | qv | J = 6.0 | |

| H-4 (fluorine-coupled) | 6.90 | m | - | |

| Aromatic H-7 | 7.30 | d | J = 9.0 | |

| Methylene H-2, H-3 | 1.35–2.80 | m | - |

The NMR spectrum reveals peaks at δ = 24.54 (C-2), 40.50 (C-3), and 164.5 (C-F, Hz). The fluorine atom’s deshielding effect is evident in the aromatic carbons (δ = 115.9–149.9).

Infrared (IR) and Mass Spectrometric Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume